molecular formula C16H20N4O2 B6639283 (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No. B6639283
M. Wt: 300.36 g/mol
InChI Key: ICMQJARWAMTWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone, also known as PPOP, is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may act as an inhibitor of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is its potential application as a therapeutic agent for the treatment of various diseases. However, the use of this compound in lab experiments is limited by its low solubility in water and its potential toxicity.

Future Directions

Future research on (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone should focus on improving its solubility and reducing its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in various fields of scientific research.

Synthesis Methods

The synthesis of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves the reaction of 4-pyridin-2-ylpiperazine with 5-(bromomethyl)-2-isopropyl-1,3-oxazole, followed by the substitution of the bromine atom with a methoxy group. The final product is obtained by the reaction of the intermediate compound with methanesulfonyl chloride.

Scientific Research Applications

(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has been extensively studied in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(5-propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(2)14-11-13(18-22-14)16(21)20-9-7-19(8-10-20)15-5-3-4-6-17-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQJARWAMTWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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